molecular formula C20H21N3S B11499497 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11499497
M. Wt: 335.5 g/mol
InChI Key: JXHAPEJILTVXOT-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves a multi-step processThe reaction conditions for these steps are generally mild, and the desired products can be obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding iminium salts.

    Reduction: Reduction reactions can convert the iminium salts back to the original amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iminium salts, while reduction can regenerate the original amine.

Scientific Research Applications

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds with target proteins, while the thieno[2,3-b]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline core but lacks the thieno[2,3-b]pyridine moiety.

    4,6-Dimethylthieno[2,3-b]pyridine: Contains the thieno[2,3-b]pyridine core but lacks the dihydroisoquinoline moiety.

Uniqueness

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is unique due to the combination of both the dihydroisoquinoline and thieno[2,3-b]pyridine cores in a single molecule. This dual functionality enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H21N3S

Molecular Weight

335.5 g/mol

IUPAC Name

2-(3,3-dimethyl-4H-isoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C20H21N3S/c1-11-9-12(2)22-19-15(11)16(21)18(24-19)17-14-8-6-5-7-13(14)10-20(3,4)23-17/h5-9H,10,21H2,1-4H3

InChI Key

JXHAPEJILTVXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC(CC4=CC=CC=C43)(C)C)N)C

Origin of Product

United States

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